REACTION_SMILES
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[CH2:7]([CH2:8][CH3:9])[C:10]([C:11](=[O:12])[NH2:13])([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19].[ClH:20].[K+:29].[N:21]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:27].[O:1]1[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1.[OH-:28]>>[OH:1][C:11]([C:10]([CH2:7][CH2:8][CH3:9])([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(CCC)(CCC)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCON=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CCCC(CCC)(CCC)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |